molecular formula C16H19FN2O3S B1682378 Tilmacoxib CAS No. 180200-68-4

Tilmacoxib

Katalognummer B1682378
CAS-Nummer: 180200-68-4
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: MIMJSJSRRDZIPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tilmacoxib, also known as JTE-522, is a COX-2 inhibitor . It has been found to be an effective chemopreventive agent against rat experimental liver fibrosis .


Molecular Structure Analysis

Tilmacoxib has the IUPAC name 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide . Its molecular formula is C16H19FN2O3S, and it has a molar mass of 338.40 g/mol .

Wissenschaftliche Forschungsanwendungen

Liver Fibrosis

  • Scientific Field: Hepatology
  • Application Summary: Tilmacoxib has been identified as an effective chemopreventive agent against rat experimental liver fibrosis . It has been shown to alleviate liver fibrosis by blocking the epithelial-mesenchymal transition of hepatocytes through the regulation of oxidative stress and autophagy .

Lung Cancer

  • Scientific Field: Oncology
  • Application Summary: While there isn’t direct evidence of Tilmacoxib being used in lung cancer treatment, the concept of targeted therapy, which Tilmacoxib falls under, has revolutionized cancer treatment, offering improved efficacy with reduced side effects compared to traditional chemotherapy .
  • Results or Outcomes: The outcomes of using targeted therapies like Tilmacoxib in lung cancer treatment are still under investigation. More research is needed to determine the effectiveness of such treatments .

Colorectal Cancer

  • Scientific Field: Oncology
  • Results or Outcomes: The outcomes of using immunotherapies like Tilmacoxib in colorectal cancer treatment are still under investigation. More research is needed to determine the effectiveness of such treatments .

Prostate Cancer

  • Scientific Field: Oncology
  • Results or Outcomes: The outcomes of using targeted therapies like Tilmacoxib in prostate cancer treatment are still under investigation. More research is needed to determine the effectiveness of such treatments .

Breast Cancer

  • Scientific Field: Oncology
  • Application Summary: While there isn’t direct evidence of Tilmacoxib being used in breast cancer treatment, the concept of immunotherapy, which Tilmacoxib could potentially be a part of, is being explored as a treatment for breast cancer .
  • Results or Outcomes: The outcomes of using immunotherapies like Tilmacoxib in breast cancer treatment are still under investigation. More research is needed to determine the effectiveness of such treatments .

Pancreatic Cancer

  • Scientific Field: Oncology
  • Results or Outcomes: The outcomes of using immunotherapies like Tilmacoxib in pancreatic cancer treatment are still under investigation. More research is needed to determine the effectiveness of such treatments .

Osteoarthritis

  • Scientific Field: Rheumatology
  • Application Summary: While there isn’t direct evidence of Tilmacoxib being used in osteoarthritis treatment, the concept of pharmacological treatments, which Tilmacoxib could potentially be a part of, is being explored as a treatment for osteoarthritis .
  • Results or Outcomes: The outcomes of using pharmacological treatments like Tilmacoxib in osteoarthritis treatment are still under investigation. More research is needed to determine the effectiveness of such treatments .

Alzheimer’s Disease

  • Scientific Field: Neurology
  • Application Summary: While there isn’t direct evidence of Tilmacoxib being used in Alzheimer’s disease treatment, the concept of targeted therapies, which Tilmacoxib could potentially be a part of, is being explored as a treatment for Alzheimer’s disease .
  • Results or Outcomes: The outcomes of using targeted therapies like Tilmacoxib in Alzheimer’s disease treatment are still under investigation. More research is needed to determine the effectiveness of such treatments .

Parkinson’s Disease

  • Scientific Field: Neurology
  • Application Summary: While there isn’t direct evidence of Tilmacoxib being used in Parkinson’s disease treatment, the concept of targeted therapies, which Tilmacoxib could potentially be a part of, is being explored as a treatment for Parkinson’s disease .
  • Results or Outcomes: The outcomes of using targeted therapies like Tilmacoxib in Parkinson’s disease treatment are still under investigation. More research is needed to determine the effectiveness of such treatments .

Safety And Hazards

The safety data sheet for Tilmacoxib suggests that it may pose certain hazards, although specific details are not provided . As with any chemical, it’s important to handle Tilmacoxib with care, using appropriate personal protective equipment and following safety protocols.

Eigenschaften

IUPAC Name

4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMJSJSRRDZIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057671
Record name Tilmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilmacoxib

CAS RN

180200-68-4
Record name Tilmacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180200-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilmacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilmacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILMACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilmacoxib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tilmacoxib
Reactant of Route 3
Tilmacoxib
Reactant of Route 4
Reactant of Route 4
Tilmacoxib
Reactant of Route 5
Reactant of Route 5
Tilmacoxib
Reactant of Route 6
Reactant of Route 6
Tilmacoxib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.